

An In-depth Technical Guide to 4'-Fluorobiphenyl-4-sulfonyl chloride

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Compound of Interest

Compound Name: 4'-Fluorobiphenyl-4-sulfonyl
chloride

Cat. No.: B046693

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Introduction

4'-Fluorobiphenyl-4-sulfonyl chloride is a valuable and versatile bifunctional reagent in modern organic synthesis. Its unique structure, featuring a fluorinated biphenyl backbone and a reactive sulfonyl chloride group, makes it a key building block in the development of novel pharmaceutical and agrochemical agents. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting molecules, including metabolic stability, binding affinity, and lipophilicity. The sulfonyl chloride moiety serves as a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of **4'-Fluorobiphenyl-4-sulfonyl chloride**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4'-Fluorobiphenyl-4-sulfonyl chloride** is essential for its safe handling, storage, and effective use in chemical reactions. The key properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₈ ClFO ₂ S	[1]
Molecular Weight	270.71 g/mol	[1]
CAS Number	116748-66-4	[1]
Appearance	White to off-white solid/powder	
Melting Point	80-85 °C	[2]
Boiling Point	372.9 °C at 760 mmHg	[1]
Solubility	Soluble in many organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water.	[3]
InChI	InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-3-10(4-8-12)9-1-5-11(14)6-2-9/h1-8H	
SMILES	C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)F	

Synthesis and Purification

The most common method for the synthesis of **4'-Fluorobiphenyl-4-sulfonyl chloride** is the electrophilic chlorosulfonation of 4-fluorobiphenyl.

Experimental Protocol: Synthesis by Chlorosulfonation

This protocol is a general representation based on established methods for the chlorosulfonation of aromatic compounds.[4]

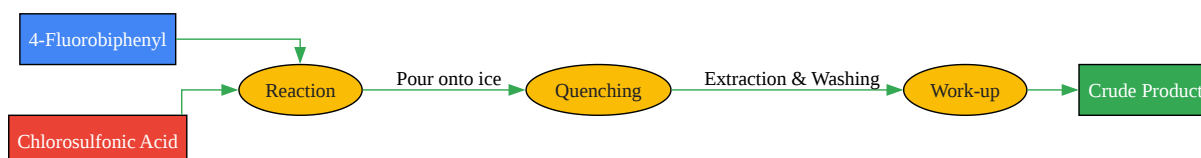
Materials:

- 4-Fluorobiphenyl

- Chlorosulfonic acid (ClSO_3H)
- Anhydrous chloroform (or dichloromethane)
- Crushed ice
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a fume hood, dissolve 4-fluorobiphenyl in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath to 0-5 °C.
- Slowly add chlorosulfonic acid (typically 2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C to control the exothermic reaction and minimize side-product formation.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete sulfonation.
- Carefully pour the reaction mixture onto crushed ice with stirring to quench the excess chlorosulfonic acid.
- Separate the organic layer and extract the aqueous layer with chloroform.
- Combine the organic extracts and wash them with cold water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **4'-Fluorobiphenyl-4-sulfonyl chloride**.



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Synthesis of **4'-Fluorobiphenyl-4-sulfonyl chloride**.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is typically achieved by recrystallization. The choice of solvent is critical for obtaining high-purity crystals.

Procedure:

- Dissolve the crude **4'-Fluorobiphenyl-4-sulfonyl chloride** in a minimum amount of a hot solvent. A mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or heptane) is often effective.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.

Reactivity and Applications

The primary utility of **4'-Fluorobiphenyl-4-sulfonyl chloride** lies in its ability to act as an electrophile in nucleophilic substitution reactions.

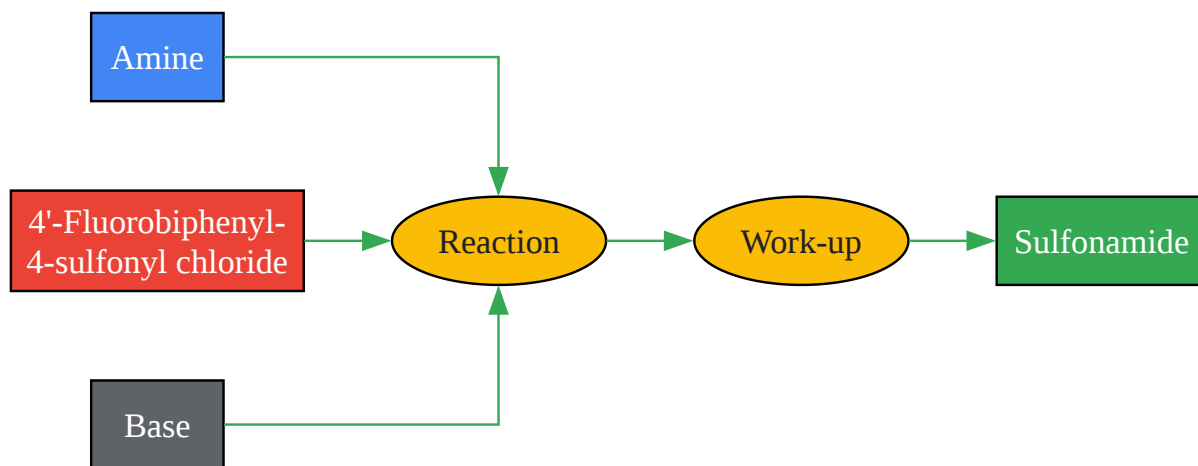
Sulfonamide Formation

The most significant application is the reaction with primary or secondary amines to form sulfonamides, a common motif in many biologically active compounds.^{[5][6]}

General Experimental Protocol:

- Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) in a round-bottom flask under an inert atmosphere.

- Add a base (e.g., triethylamine or pyridine, typically 1.5-2 equivalents) to the solution.
- Slowly add a solution of **4'-Fluorobiphenyl-4-sulfonyl chloride** (1 equivalent) in the same solvent.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work-up the reaction by washing with aqueous acid, base, and brine, followed by drying and solvent evaporation.
- Purify the resulting sulfonamide by column chromatography or recrystallization.



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General scheme for sulfonamide synthesis.

The fluorine atom on the biphenyl ring enhances the electrophilicity of the sulfonyl chloride group through its electron-withdrawing inductive effect, potentially accelerating the rate of nucleophilic substitution compared to its non-fluorinated analog.^[4]

Analytical Characterization

The identity and purity of **4'-Fluorobiphenyl-4-sulfonyl chloride** are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the eight protons of the biphenyl system. The protons on the ring bearing the sulfonyl chloride group will be deshielded compared to those on the fluorophenyl ring.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon attached to the sulfonyl chloride group will also be significantly deshielded.

While specific, high-resolution spectral data for **4'-Fluorobiphenyl-4-sulfonyl chloride** is not readily available in the public domain, data for the closely related 4-fluorobenzenesulfonyl chloride shows aromatic protons in the range of 7.3-8.1 ppm.^[7]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The expected molecular ion peak ($[\text{M}]^+$) would be at m/z 270, with an isotopic peak at m/z 272 due to the presence of the ^{37}Cl isotope. While a detailed fragmentation pattern is not publicly available, common fragmentation pathways for sulfonyl chlorides involve the loss of SO_2 and the cleavage of the C-S and S-Cl bonds.

Safety and Handling

4'-Fluorobiphenyl-4-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

4'-Fluorobiphenyl-4-sulfonyl chloride is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for the introduction of the 4'-fluorobiphenylsulfonyl moiety into a diverse range of molecules. This guide provides the

essential technical information for researchers to safely and effectively utilize this important chemical building block in their synthetic endeavors.

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